molecular formula C8H8BN3O2 B13554880 (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid

(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13554880
M. Wt: 188.98 g/mol
InChI Key: GTVPJLFQTKBNRY-UHFFFAOYSA-N
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Description

(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, a 2-halopyridine can be reacted with a metalation reagent to form an organometallic intermediate, which is then treated with a boric acid ester to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. The pyridine and pyrazole rings provide additional sites for interaction and reactivity, making this compound highly versatile in its applications .

Comparison with Similar Compounds

    Pyridine-2-boronic acid: Shares the pyridine moiety but lacks the pyrazole ring.

    Phenylboronic acid: Contains a phenyl group instead of the pyridine-pyrazole structure.

    Pinacol boronic esters: Similar boronic acid functionality but different structural framework.

Uniqueness: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is unique due to its combined pyridine and pyrazole rings, which provide distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

(1-pyridin-2-ylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6,13-14H

InChI Key

GTVPJLFQTKBNRY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CC=CC=N2)(O)O

Origin of Product

United States

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